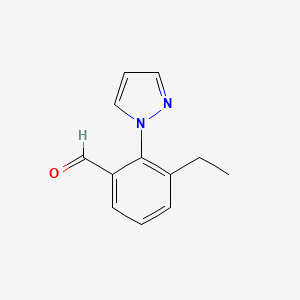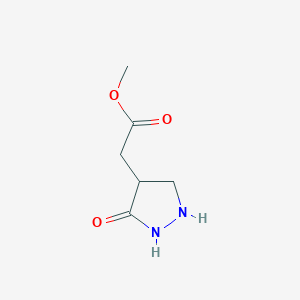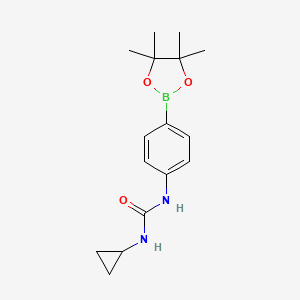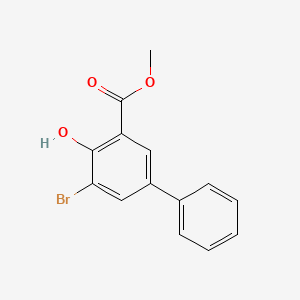
3-乙基-2-(1H-吡唑-1-基)苯甲醛
描述
3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成化学
3-乙基-2-(1H-吡唑-1-基)苯甲醛: 是一种在合成化学中具有价值的化合物,特别是在吡唑衍生物的合成中。 吡唑以其作为各种杂环化合物的核心骨架而闻名,这些化合物在农药、荧光材料和生物制剂中具有重要应用 。 近年来,合成方法的进展包括环保方法、非均相催化体系、无配体体系以及超声波和微波辅助反应 .
生物活性
3-乙基-2-(1H-吡唑-1-基)苯甲醛中存在的吡唑部分表现出多种生物活性。 据报道,它具有抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性 。这些特性使其成为进一步生物学研究和潜在治疗应用的化合物。
药物应用
在制药行业,吡唑衍生物(包括3-乙基-2-(1H-吡唑-1-基)苯甲醛)的结构特征被用来开发具有多种生物活性的药物。 这些活性包括抗疟疾、抗炎、抗伤害性、退热、抗真菌、抗病毒、抗抑郁、抗菌、抗肿瘤、抗氧化和抗丝虫剂 .
农药工业
3-乙基-2-(1H-吡唑-1-基)苯甲醛的吡唑核心在农药工业中也很重要。 吡唑衍生物用于创造具有除草活性的化合物,有助于开发能够提高作物保护和农业生产力的新产品 .
材料科学
在材料科学领域,该化合物的稳定性和反应性使其适合创建具有特定性能的新型材料。 例如,它可用于合成形成各种应用(包括高温过程)中先进材料一部分的有机分子 .
环保催化剂开发
该化合物在开发环保催化剂方面的潜力值得注意。 它可用于创建更环保的非均相催化剂,可应用于高温反应,这对可持续化学实践至关重要 .
作用机制
Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific pyrazole compound and its functional groups.
生化分析
Biochemical Properties
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in its structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenase, by binding to the active site and preventing substrate access . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and differentiation . Furthermore, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, where it can act as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous exposure to 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can result in sustained changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
In animal models, the effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . Once inside the cell, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde to specific subcellular compartments, influencing its activity and function . For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression .
属性
IUPAC Name |
3-ethyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-5-3-6-11(9-15)12(10)14-8-4-7-13-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORENYYQFYIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)
![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)


![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)

![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)
